molecular formula C18H19FN2O4S B5374970 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide

3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide

Cat. No. B5374970
M. Wt: 378.4 g/mol
InChI Key: GQYGZVNEMJYIQG-UHFFFAOYSA-N
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Description

3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide, also known as ABMS, is a sulfonamide compound that has been synthesized and studied for its potential applications as a therapeutic agent. ABMS has been found to have significant biochemical and physiological effects, and has been investigated for its mechanism of action and potential uses in scientific research.

Mechanism of Action

The exact mechanism of action of 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide is not yet fully understood, but it is thought to act by inhibiting the activity of enzymes involved in cellular signaling pathways. Specifically, 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide has been found to have significant biochemical and physiological effects, including inhibition of cellular proliferation and induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide has several advantages for use in lab experiments, including its relatively low cost and availability, and its ability to selectively target specific cellular pathways. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide, including further investigation of its mechanism of action and potential uses in cancer therapy and inflammatory disease. Other potential areas of research include the development of more selective and potent analogs of 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide, and the use of 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide as a tool for studying the role of sulfonamides in cellular signaling pathways.

Synthesis Methods

3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide can be synthesized using a variety of methods, including reaction of 4-fluorobenzenesulfonyl chloride with 2-benzyl-4-morpholinone in the presence of a base such as triethylamine. The resulting product can then be treated with ammonia to form 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been found to inhibit the growth and proliferation of cancer cells in vitro, and has shown promise as a potential anticancer agent in animal models. 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide has also been investigated for its potential use as a tool for studying the role of sulfonamides in cellular signaling pathways.

properties

IUPAC Name

3-(2-benzylmorpholine-4-carbonyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-17-7-6-15(26(20,23)24)11-16(17)18(22)21-8-9-25-14(12-21)10-13-4-2-1-3-5-13/h1-7,11,14H,8-10,12H2,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYGZVNEMJYIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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